molecular formula C11H12F2O3 B13079908 3,4-Difluoro-5-isobutoxybenzoic acid

3,4-Difluoro-5-isobutoxybenzoic acid

Cat. No.: B13079908
M. Wt: 230.21 g/mol
InChI Key: RHYBXBJGDLRTLI-UHFFFAOYSA-N
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Description

3-iso-Butoxy-4,5-difluorobenzoic acid is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an iso-butoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 3-iso-Butoxy-4,5-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-4,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Esterification: Various esters depending on the alcohol used.

    Reduction: The corresponding alcohol derivative of 3-iso-Butoxy-4,5-difluorobenzoic acid.

Scientific Research Applications

3-iso-Butoxy-4,5-difluorobenzoic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4,5-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The iso-butoxy group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in studying molecular pathways and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iso-Butoxy-4,5-difluorobenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

3,4-difluoro-5-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H12F2O3/c1-6(2)5-16-9-4-7(11(14)15)3-8(12)10(9)13/h3-4,6H,5H2,1-2H3,(H,14,15)

InChI Key

RHYBXBJGDLRTLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(=O)O)F)F

Origin of Product

United States

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